molecular formula C19H15F3N4O2S3 B11580586 2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11580586
M. Wt: 484.5 g/mol
InChI Key: VBVFQMBLWWSLRE-UHFFFAOYSA-N
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Description

2-(2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of thiophene, pyrimidine, and cyclopentathiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carboxaldehyde, trifluoromethyl ketone, and guanidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol.

    Sulfanylation: The pyrimidine derivative is then subjected to sulfanylation using a thiol reagent, such as thiophenol, in the presence of a catalyst like triethylamine.

    Acetamidation: The sulfanylated pyrimidine is reacted with acetic anhydride to introduce the acetamido group.

    Cyclopentathiophene Formation: The final step involves the cyclization of the intermediate with a cyclopentadiene derivative under acidic conditions to form the cyclopenta[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl and thiophene groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide.

    Pyrimidine Derivatives: Compounds like 4-(thiophen-2-yl)pyrimidine and 6-(trifluoromethyl)pyrimidine.

Uniqueness

2-(2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of thiophene, pyrimidine, and cyclopentathiophene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.

Properties

Molecular Formula

C19H15F3N4O2S3

Molecular Weight

484.5 g/mol

IUPAC Name

2-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H15F3N4O2S3/c20-19(21,22)13-7-10(12-5-2-6-29-12)24-18(25-13)30-8-14(27)26-17-15(16(23)28)9-3-1-4-11(9)31-17/h2,5-7H,1,3-4,8H2,(H2,23,28)(H,26,27)

InChI Key

VBVFQMBLWWSLRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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